Octane-1,3-diol, also known as 1,3-octanediol, is a chiral compound found naturally in certain fruits, notably apples and pears. [, , ] It exists as two enantiomers, (R)-(+)-octane-1,3-diol and (S)-(-)-octane-1,3-diol. [] In apples, the (R)-enantiomer is the predominant form and is known to contribute to the fruit's characteristic aroma. [, ] Octane-1,3-diol is also found in a glycosidically bound form as 3-hydroxyoctyl β-d-glucoside. [] This compound plays a significant role in food chemistry research, particularly in understanding flavor profiles and biosynthesis pathways in fruits. [, , , , ]
Synthesis Analysis
Chemical Synthesis: One approach utilizes (R)- and (R,S)-octane-1,3-diol or (R)- and (R,S)-5(Z)-octene-1,3-diol as starting materials to produce different stereoisomers. [] Another method involves the catalytic hydrogenation of 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one, yielding 1-(4-hydroxyphenyl)octane-1,3-diol and 1-(4-hydroxyphenyl)octan-3-ol. []
Enantioselective Synthesis: This method allows for the specific production of desired enantiomers. One strategy employs (R)- and (R,S)-butane-1,3-diol and (S)- and (R,S)-butane-1,2,4-triol as building blocks to create the stereoisomers of octane-1,3,7-triol, which can be further modified to obtain specific octane-1,3-diol enantiomers. [] Another approach uses enzymatic methods as key steps in the synthesis of chiral 1,3-octanediol. []
Chemical Reactions Analysis
Derivatization to 1,3-Dioxanes: Octane-1,3-diol readily reacts with aldehydes and ketones to form volatile 1,3-dioxane derivatives. [, , ] This reaction is particularly useful in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of octane-1,3-diol in complex mixtures like apple juice. [, , ]
Esterification: The hydroxyl groups of octane-1,3-diol can undergo esterification reactions with carboxylic acids or their derivatives, forming esters. [] This reaction is often employed to modify the compound's polarity and volatility for analytical purposes or to introduce new functional groups.
Applications
Food Chemistry and Flavor Research: Octane-1,3-diol is a crucial compound in studies focusing on the aroma profile of fruits, particularly apples. [, , , , ] Its presence and concentration contribute significantly to the distinct flavor of certain apple cultivars. [, , ] Researchers utilize its presence as a marker to study fruit ripening, storage conditions, and cultivar variations. [, , ]
Analytical Chemistry: The derivatization of octane-1,3-diol into volatile 1,3-dioxanes is employed for its analysis in complex matrices like apple juice using GC-MS. [, , ] This method allows for the accurate quantification of total 1,3-octanediols, including free and glycosidically bound forms. [, ]
Material Science: Derivatives of octane-1,3-diol, particularly those with modifications at the hydroxyl groups, have potential applications in material science. [] For instance, the introduction of aromatic rings and flexible chains can impart liquid crystalline properties, making them suitable for use in displays and other optical devices. []
Future Directions
Biosynthesis Pathway Elucidation: Further research is needed to fully understand the biosynthetic pathway of octane-1,3-diol in plants. [] Identifying the enzymes and genes involved in its production could lead to the development of strategies for targeted flavor enhancement in fruits.
Related Compounds
2-Methyl-4-pentyl-1,3-dioxane
Compound Description: 2-Methyl-4-pentyl-1,3-dioxane is a 1,3-dioxane derivative. It is found naturally in apple juice and cider.
Relevance: This compound belongs to the 1,3-dioxane class, which are formed chemically in apples and cider from natural apple ingredients like octane-1,3-diol reacting with aldehydes and ketones. The presence of the pentyl group at the 4-position instead of a hydroxyl group differentiates it from octane-1,3-diol.
2-Methyl-4-[2’(Z)-pentenyl]-1,3-dioxane
Compound Description: This compound is another 1,3-dioxane derivative found naturally in apple juice and cider.
Relevance: Similar to 2-Methyl-4-pentyl-1,3-dioxane, this compound also belongs to the 1,3-dioxane class and is formed in apples and cider from reactions involving octane-1,3-diol and aldehydes and ketones. The presence of a 2’(Z)-pentenyl group at the 4-position differentiates it from octane-1,3-diol.
(1RS,2RS)-trans-cyclo-oct-2-enyl acetate
Compound Description: This compound is a diastereoisomer of a trans-cyclooctene derivative. It can undergo stereospecific addition of acetic acid to yield cis-cyclooctane-1,3-diol diacetate.
Relevance: While this compound itself is not directly derived from octane-1,3-diol, its reaction product, cis-cyclooctane-1,3-diol diacetate, shares the same 1,3-diol functional group with octane-1,3-diol. This highlights a potential synthetic route to access similar 1,3-diol containing compounds.
cis-Cyclooctane-1,3-diol diacetate
Compound Description: This compound is formed through the stereospecific addition of acetic acid to (1RS,2RS)-trans-cyclo-oct-2-enyl acetate.
Relevance: This compound contains the 1,3-diol functional group, similar to octane-1,3-diol. The cyclic structure and the acetate groups differentiate it from octane-1,3-diol.
(R)-(+)-Octane-1,3-diol
Compound Description: This is the enantiomerically pure form of octane-1,3-diol, exhibiting antimicrobial properties. It is a major volatile compound in certain apple cultivars.
Relevance: This compound is the enantiomerically pure form of octane-1,3-diol. They share the same structural formula but differ in their spatial arrangement of atoms, leading to different optical activities.
Octane-1,3,7-triol
Compound Description: This compound is a novel triol identified in apples. It exists as a mixture of (3R,7S)- and (3R,7R)- stereoisomers in a 2:3 ratio.
Relevance: This compound is structurally similar to octane-1,3-diol with an additional hydroxyl group at the C7 position. The presence of a chiral center at C7 results in two diastereomers.
3-Hydroxyoctyl β-d-glucoside
Compound Description: This compound is a glucoside derivative of octane-1,3-diol found in apple fruit.
Relevance: This compound is a glycosylated form of octane-1,3-diol, with a glucose molecule attached to the hydroxyl group at the C3 position. This glycosylation might influence the compound's properties and biological activity compared to the free diol.
1-(4-Hydroxyphenyl)octane-1,3-diol
Compound Description: This compound is synthesized from 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one and exhibits liquid crystalline properties.
Relevance: This compound shares the 1,3-diol functionality with octane-1,3-diol. The presence of a 4-hydroxyphenyl group at the C1 position significantly alters its structure and introduces liquid crystalline properties.
1-(4-Hydroxyphenyl)octan-3-ol
Compound Description: This compound is synthesized alongside 1-(4-Hydroxyphenyl)octane-1,3-diol from 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one.
Relevance: This compound is structurally similar to octane-1,3-diol but contains a single hydroxyl group at the C3 position and a 4-hydroxyphenyl group at the C1 position.
1,3-Nonanediol
Compound Description: This compound is used as a surrogate standard in the analysis of 1,3-octanediols in apple juices.
Relevance: This compound is structurally similar to octane-1,3-diol but contains one additional carbon atom in its backbone. This structural similarity makes it a suitable surrogate standard in analytical techniques.
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